[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate
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Overview
Description
[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate is a chemical compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate typically involves multiple steps, including the formation of the pyridine ring, the introduction of the sulfanyl group, and the final carbamate formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, [2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism of action of [2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate include other sulfanyl-substituted pyridines and carbamates. Examples include:
- [2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-bromophenyl)carbamate
- [2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-methylphenyl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2S/c20-13-3-6-15(7-4-13)24-19(25)26-11-12-2-1-9-23-18(12)27-17-8-5-14(21)10-16(17)22/h1-10H,11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUBPUNTSJYSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=C(C=C(C=C2)Cl)Cl)COC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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